molecular formula C7H6BrN3 B1593325 2-Bromo-4-hydrazinylbenzonitrile CAS No. 263845-82-5

2-Bromo-4-hydrazinylbenzonitrile

Cat. No. B1593325
CAS RN: 263845-82-5
M. Wt: 212.05 g/mol
InChI Key: HZQRBVOUQZHWJF-UHFFFAOYSA-N
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Description

2-Bromo-4-hydrazinylbenzonitrile (2-BHBN) is an organic compound with a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, as a catalyst in various reactions, and as a reagent in various biochemical and physiological experiments. 2-BHBN has been studied extensively in the scientific community, and its properties and applications have been well-documented.

Scientific Research Applications

Synthesis and Chemical Transformations

2-Bromo-4-hydrazinylbenzonitrile plays a role in various chemical syntheses and transformations. A study by Szumigala et al. (2004) demonstrated the scalable synthesis of related compounds, such as 2-bromo-3-fluorobenzonitrile, through the halodeboronation of aryl boronic acids. This process is essential in the preparation of various aryl bromides and chlorides (Szumigala et al., 2004). Furthermore, Xu et al. (2013) highlighted the application of 2-bromobenzonitriles in the synthesis of 3-aminoindazoles through CuBr-catalyzed coupling reactions, showcasing its utility in creating compounds with potential biological activities (Xu et al., 2013).

Applications in Material Science

In material science, Alimi et al. (2018) explored the unusual bending properties of crystals containing 4-bromobenzonitrile. These crystalsexhibited highly flexible plastic bending, indicating potential applications in materials engineering and design (Alimi et al., 2018).

Spectroscopic Studies

Spectroscopic studies are another significant application area. Shajikumar and Raman (2018) conducted experimental and theoretical spectroscopic investigations on compounds like 4-Bromo-3-methylbenzonitrile. Such studies help in understanding the electronic structure and vibrational properties of these compounds, which can be critical in various scientific applications (Shajikumar & Raman, 2018).

Biological and Environmental Research

While specific studies on 2-Bromo-4-hydrazinylbenzonitrile in biological and environmental contexts are limited, research on similar compounds provides insights into potential applications. For example, Stalker et al. (1988) demonstrated the use of a related compound, bromoxynil, in developing herbicide resistance in transgenic plants (Stalker et al., 1988).

properties

IUPAC Name

2-bromo-4-hydrazinylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-7-3-6(11-10)2-1-5(7)4-9/h1-3,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQRBVOUQZHWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647582
Record name 2-Bromo-4-hydrazinylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-hydrazinylbenzonitrile

CAS RN

263845-82-5
Record name 2-Bromo-4-hydrazinylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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